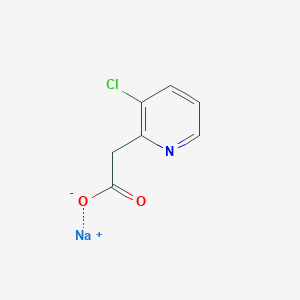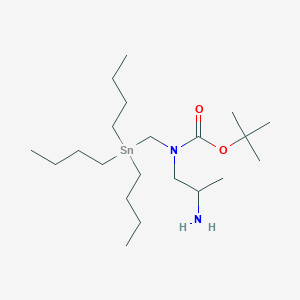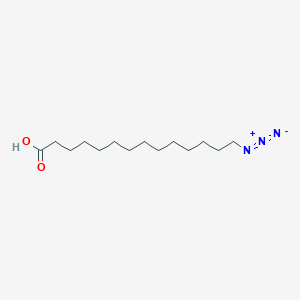
4-Methylthio-2,2-difluorobenzodioxole; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthio-2,2-difluorobenzodioxole (4-MDFB) is a synthetic molecule with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that has a purity of up to 98%. 4-MDFB has been studied for its potential applications in biochemistry, physiology, and medical research.
Scientific Research Applications
4-Methylthio-2,2-difluorobenzodioxole; 98% has been used in a variety of scientific research applications, including biochemistry, physiology, and medical research. In biochemistry, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the structure and function of enzymes, proteins, and other macromolecules. In physiology, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the effects of drugs on the body, as well as the effects of hormones and other substances on the body. In medical research, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been used to study the effects of cancer treatments, the effects of chemotherapy, and the effects of other medical treatments.
Mechanism of Action
The exact mechanism of action of 4-Methylthio-2,2-difluorobenzodioxole; 98% is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 may lead to decreased inflammation and pain, as well as decreased risk of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylthio-2,2-difluorobenzodioxole; 98% are not fully understood, however, it is believed to have anti-inflammatory, anti-oxidative, and anti-cancer effects. 4-Methylthio-2,2-difluorobenzodioxole; 98% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 may lead to decreased inflammation and pain, as well as decreased risk of certain types of cancer. In addition, 4-Methylthio-2,2-difluorobenzodioxole; 98% has been found to have anti-oxidative and anti-cancer effects, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Methylthio-2,2-difluorobenzodioxole; 98% in laboratory experiments include its high purity (up to 98%), its low toxicity, and its low cost. 4-Methylthio-2,2-difluorobenzodioxole; 98% is also relatively stable and can be stored at room temperature. The main limitation of 4-Methylthio-2,2-difluorobenzodioxole; 98% is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future directions of 4-Methylthio-2,2-difluorobenzodioxole; 98% research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medical research. In addition, further studies of the synthesis method of 4-Methylthio-2,2-difluorobenzodioxole; 98% may lead to improved yields and lower costs. Finally, further studies of the solubility of 4-Methylthio-2,2-difluorobenzodioxole; 98% in water may lead to improved applications in laboratory experiments.
Synthesis Methods
4-Methylthio-2,2-difluorobenzodioxole; 98% can be synthesized using a variety of methods, including the reaction of 4-methylthio-2-fluoroaniline with sodium chlorite, the reaction of 4-methylthio-2-fluoroaniline with potassium iodide, and the reaction of 4-methylthio-2-fluoroaniline with chromium(VI) oxide. The most common synthesis method is the reaction of 4-methylthio-2-fluoroaniline with sodium chlorite, which yields 4-Methylthio-2,2-difluorobenzodioxole; 98% in a single step with a yield of up to 98%.
properties
IUPAC Name |
2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-6-4-2-3-5-7(6)12-8(9,10)11-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVINZNPFXJXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

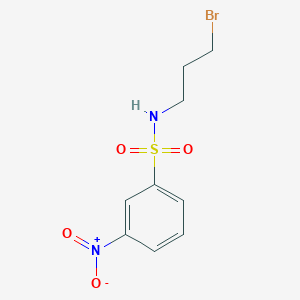
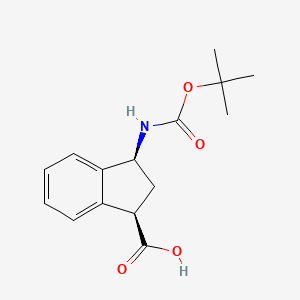
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)





